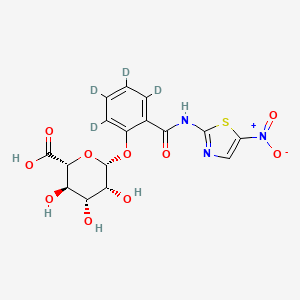

Tizoxanide-D4 glucuronide

Beschreibung

Contextualization within Nitazoxanide (B1678950) Biotransformation Pathways

Following oral administration, nitazoxanide is not detected in blood plasma as it undergoes rapid and extensive metabolism. wikipedia.orgnih.gov The primary biotransformation pathway involves two main steps. First, nitazoxanide is quickly hydrolyzed by plasma esterases into its active metabolite, tizoxanide (B1683187) (also known as desacetyl-nitazoxanide). wikipedia.orgdrugbank.comfda.govnih.govpatsnap.com This initial hydrolysis occurs with a half-life of approximately six minutes in plasma. nih.gov

Subsequently, tizoxanide undergoes a phase II conjugation reaction, primarily glucuronidation, to form tizoxanide glucuronide. wikipedia.orgnih.govdrugbank.comfda.gov This glucuronide conjugate is a principal metabolite found in human plasma, urine, and bile. nih.govfda.gov Tizoxanide-D4 glucuronide is the stable isotope-labeled analogue of this key metabolite. medchemexpress.commedchemexpress.com The metabolic cascade from the parent drug to its deuterated glucuronide metabolite is a central focus in pharmacokinetic studies. Approximately two-thirds of an oral dose of nitazoxanide is excreted in the feces as its metabolites, with the remaining one-third excreted in the urine. wikipedia.orgfda.gov

Significance of Deuterium (B1214612) Labeling in Metabolite Research

Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium (²H or D), is a powerful technique in pharmaceutical research. symeres.comclearsynth.com While chemically similar to hydrogen, the increased mass of deuterium can impart subtle but significant changes in physical properties, which is highly advantageous for research applications without altering the fundamental biological activity of the molecule. clearsynth.comnih.gov

The primary utility of deuterium-labeled compounds like this compound lies in drug metabolism and pharmacokinetic (DMPK) research. symeres.com These labeled molecules serve as ideal tracers, allowing scientists to monitor the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites throughout the body with high precision. hwb.gov.inacs.orgnih.gov By using techniques such as mass spectrometry, researchers can easily distinguish the deuterated metabolite from its naturally occurring, non-labeled counterpart. hwb.gov.inubc.ca This differentiation is crucial for quantifying metabolite concentrations in biological matrices, elucidating metabolic pathways, and studying the kinetic isotope effect, where the C-D bond's greater stability can slow metabolic processes at the labeled site. symeres.comrsc.org

Overview of Academic Research Utility as a Reference Standard and Analytical Probe

In academic and industrial research, this compound serves primarily as an internal standard and analytical probe. axios-research.comlgcstandards.com Its most critical application is in the development and validation of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure the concentrations of tizoxanide and tizoxanide glucuronide in biological samples such as plasma. liverpool.ac.uk

When conducting pharmacokinetic studies, researchers add a known quantity of this compound to each sample. ubc.ca Because it behaves almost identically to the non-labeled metabolite during sample extraction and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer, it serves as a perfect internal reference. ubc.caliverpool.ac.uk This practice corrects for any variability or loss during the analytical process, ensuring that the quantification of the actual metabolite is highly accurate and reliable. acs.org The use of such deuterated standards is considered the gold standard for robust quantitative bioanalysis, enabling the generation of high-quality data essential for understanding a drug's behavior in vivo. ubc.caaxios-research.com

Compound Reference Table

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H15N3O10S |

|---|---|

Molekulargewicht |

445.4 g/mol |

IUPAC-Name |

(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11-,12-,15+/m1/s1/i1D,2D,3D,4D |

InChI-Schlüssel |

UJTOVSZPBVTOMC-CWOIHSJXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Synthesis and Derivatization Methodologies for Tizoxanide Glucuronide and Its Deuterated Analog

Strategies for Glucuronide Conjugate Synthesis

The synthesis of glucuronide conjugates, such as Tizoxanide (B1683187) glucuronide, can be achieved through both chemical and enzymatic approaches. These methods are pivotal for producing reference standards for metabolic studies and for exploring the biological activities of the conjugated forms.

Chemical Synthesis Approaches for O-Aryl Glucuronides

The chemical synthesis of O-aryl glucuronides, a class to which Tizoxanide glucuronide belongs, often involves multi-step, intricate procedures that require protective group chemistry. au.dk A common and historically significant method is the Koenigs-Knorr reaction, which facilitates the formation of a glycosidic bond. nih.gov This reaction typically involves the coupling of a glycosyl halide (e.g., a glucuronyl bromide) with an alcohol, in this case, the hydroxyl group of Tizoxanide. nih.gov

Key steps in the chemical synthesis of an O-aryl glucuronide like Tizoxanide glucuronide generally include:

Protection: The hydroxyl and carboxyl groups of the glucuronic acid donor are protected to prevent unwanted side reactions. Acetyl or benzoyl groups are commonly used for the hydroxyls, while the carboxyl group is often protected as a methyl ester.

Activation: The anomeric carbon of the protected glucuronic acid is activated, typically by converting it into a bromide or a trichloroacetimidate (B1259523).

Glycosylation: The activated glucuronyl donor is reacted with the aglycone (Tizoxanide) in the presence of a promoter, such as a silver or mercury salt for the Koenigs-Knorr reaction, or a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for the trichloroacetimidate method. nih.govarkat-usa.org

Deprotection: The protecting groups are removed to yield the final glucuronide. This often involves a two-step process of saponification to hydrolyze the methyl ester followed by deacetylation or debenzoylation under basic conditions. rsc.org

The efficiency of these reactions can be influenced by factors such as the choice of protecting groups, the activating agent, the reaction conditions, and the nature of the aglycone. researchgate.net For instance, the synthesis of Tizoxanide O-aryl glucuronide has been efficiently achieved in four steps starting from benzyl (B1604629) salicylate (B1505791) and a protected glucuronyl donor via a Koenigs-Knorr reaction. nih.gov

A modular methodology for synthesizing O-aryl glucuronide prodrugs has been developed using a self-immolative linker (SIL). au.dkrsc.org This "extended scaffold" approach allows for a more universal glucuronidation step on a precursor substrate, with the drug being conjugated in a subsequent, less demanding reaction. au.dkrsc.org

Enzymatic Synthesis and Biocatalysis for Glucuronidation

Enzymatic synthesis offers a more direct and often stereoselective alternative to chemical methods for producing glucuronides. nih.gov This approach utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.gov Tizoxanide is predominantly metabolized into Tizoxanide glucuronide by UGT enzymes in the liver and small intestine. nih.gov

Methods for enzymatic synthesis include:

Using Liver Microsomes: Liver microsomes, which are rich in UGTs, can be used to produce glucuronide metabolites. rsc.org Studies have shown that Tizoxanide glucuronidation occurs in the liver and intestinal microsomes of various species, including humans. nih.gov

Recombinant UGT Enzymes: Specific human UGT isoforms, such as UGT1A1 and UGT1A8, have been identified as having significant Tizoxanide glucuronidation activity. nih.gov Using recombinant forms of these enzymes allows for a more controlled and scalable synthesis.

Microbial Biotransformation: Certain microorganisms can be engineered to express human UGTs, providing a whole-cell biocatalyst for glucuronide synthesis. hyphadiscovery.comresearchgate.net This method can be advantageous for producing glucuronides that result from sequential reactions, such as hydroxylation followed by O-glucuronidation. hyphadiscovery.com

Plant-based Glucuronosyltransferases: Researchers have also explored the use of UDP-dependent glucuronosyltransferases from plants to synthesize bioactive O-glucuronides. nih.govacs.org

Enzymatic methods can be particularly useful for producing glucuronides that are difficult to synthesize chemically, such as those with sterically hindered hydroxyl groups. hyphadiscovery.com

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule like Tizoxanide glucuronide is a key strategy in drug metabolism studies. musechem.comacs.org Deuterated compounds serve as excellent internal standards for mass spectrometry-based quantification due to their similar chemical properties but distinct mass. acs.org

Deuteration during Precursor Synthesis

The most common and efficient method for preparing a deuterated compound like Tizoxanide-D4 glucuronide is to introduce the deuterium atoms during the synthesis of one of the precursors. researchgate.net This can be achieved in several ways:

Using Deuterated Starting Materials: The synthesis can begin with commercially available deuterated reagents. researchgate.net For Tizoxanide-D4, this would likely involve starting with a deuterated analog of a key synthetic intermediate.

Reductive Deuteration: Alkenes or carbonyl compounds can be reduced using deuterium-containing reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium atoms. researchgate.net

Halogen/Deuterium Exchange: A halogen atom in a precursor molecule can be replaced with a deuterium atom. hwb.gov.in

Hydrogen Isotope Exchange (HIE): This technique involves the direct exchange of hydrogen atoms for deuterium atoms on a late-stage intermediate or the final molecule. acs.org This can be catalyzed by transition metals or occur under acidic or basic conditions with a deuterium source like D2O. hwb.gov.inacs.org

The choice of deuteration method depends on the desired position of the deuterium labels and the chemical nature of the molecule.

Post-Glucuronidation Deuterium Exchange Considerations

While less common for stable labeling, deuterium exchange can potentially occur after the glucuronide has been formed. However, this is generally not the preferred method for creating a stable, well-defined deuterated standard. The C-H bonds on the aromatic rings of Tizoxanide and the glucuronic acid moiety are generally not readily exchangeable under physiological conditions. Acidic protons, such as those on hydroxyl and carboxyl groups, will readily exchange with deuterium in a deuterated solvent, but these are not the stable labels required for an internal standard. chemicalsknowledgehub.com Therefore, for the synthesis of this compound, the deuterium atoms are incorporated into a metabolically stable position of the Tizoxanide precursor before the glucuronidation step. chemicalsknowledgehub.com

Structural Elucidation Methodologies for Synthetic and Deuterated Analogs

Confirming the structure of the synthesized Tizoxanide glucuronide and its deuterated analog is crucial. A combination of advanced analytical techniques is employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition. researchgate.net For this compound, the mass spectrum will show a mass shift corresponding to the incorporation of four deuterium atoms compared to the unlabeled compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to elucidate the structure and confirm the location of the glucuronide conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (such as 1H, 13C, COSY, HSQC, and HMBC) are indispensable for unambiguously determining the complete chemical structure. researchgate.net NMR can confirm the site of glucuronidation and, in the case of this compound, can be used to verify the positions of the deuterium labels by observing the absence of corresponding proton signals in the 1H NMR spectrum. acs.org

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to purify the synthesized compounds and to confirm their purity. chemicalsknowledgehub.com The retention time of the synthesized Tizoxanide glucuronide can be compared to that of the metabolite produced in biological systems (e.g., from liver microsome incubations) to confirm its identity. hyphadiscovery.com

By employing these methodologies, researchers can ensure the correct structure and purity of the synthesized Tizoxanide glucuronide and this compound, which are essential for their use as analytical standards in pharmaceutical research.

Metabolic Formation and Enzymology of Tizoxanide Glucuronide

Enzymatic Glucuronidation: A Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgtaylorandfrancis.com This process, also known as conjugation, involves the covalent attachment of a glucuronic acid moiety to a substrate. nih.govresearchgate.net The addition of this highly polar glucuronic acid group significantly increases the water solubility of the lipophilic substrate, facilitating its excretion from the body, primarily through urine or bile. wikipedia.orgsigmaaldrich.com This transformation generally results in pharmacologically inactive and less toxic metabolites. taylorandfrancis.com The reaction occurs predominantly in the liver, but the enzymes responsible are also found in other major organs such as the intestine, kidneys, and brain. wikipedia.orgnih.gov

The enzymatic reaction of glucuronidation is catalyzed by the Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. nih.govsigmaaldrich.com These enzymes are primarily located in the endoplasmic reticulum of cells. xenotech.com UGTs facilitate the transfer of the glucuronic acid component from the high-energy co-substrate, uridine diphosphate-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or sulfhydryl). wikipedia.orgnih.gov The human UGT superfamily is composed of 22 identified proteins, categorized into families and subfamilies based on sequence similarity. nih.gov The UGT1A and UGT2B subfamilies are key players in the metabolism and clearance of most drugs. nih.govebmconsult.com

Research into the metabolism of tizoxanide (B1683187) has identified specific human UGT isoforms responsible for its glucuronidation. Studies utilizing recombinant human UGTs have shown that among the various isoforms, UGT1A1 and UGT1A8 exhibit significant catalytic activity towards tizoxanide. nih.gov These findings suggest that UGT1A1 and/or UGT1A8 are the primary contributors to the metabolism and subsequent elimination of tizoxanide in humans. nih.gov UGT1A1 is a critical enzyme primarily expressed in the liver, known for its role in bilirubin glucuronidation, and mutations in its gene can lead to conditions like Gilbert syndrome or Crigler-Najjar syndromes. genecards.org UGT1A8 is predominantly expressed in the gastrointestinal tract. nih.gov The involvement of both a major hepatic (UGT1A1) and extrahepatic (UGT1A8) enzyme highlights the comprehensive metabolic pathway for tizoxanide. nih.govnih.gov

Species-Dependent Glucuronidation Kinetics and Intrinsic Clearance

The rate and extent of tizoxanide glucuronidation show considerable variation across different species. nih.gov These differences are critical in preclinical drug development for selecting appropriate animal models to predict human pharmacokinetics. The kinetics of tizoxanide glucuronidation have been shown to follow either the Michaelis-Menten or a biphasic model, with notable species-specific differences in intrinsic clearance (CLint). nih.gov

Comparative in vitro studies using liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice have revealed extensive species-dependent differences in tizoxanide glucuronidation. nih.gov In liver microsomes, rats and mice demonstrated the highest intrinsic clearance (CLint) values. nih.gov For intestinal microsomes, mice and rats again showed the highest clearance rates. nih.gov These findings indicate that the roles and efficiencies of UGT enzymes in tizoxanide metabolism in the liver and small intestine differ significantly across these preclinical species. nih.gov While human microsomes were used to identify the key enzymes, rat microsomes were also observed to produce hydroxylated tizoxanide, a metabolite not formed by human microsomes, further emphasizing metabolic differences. researchgate.net

| Species | Liver Microsomes (Highest Activity) | Intestinal Microsomes (Highest Activity) |

|---|---|---|

| Rats | Highest | High |

| Mice | High | Highest |

| Humans | Data available | Data available |

| Monkeys | Data available | Data available |

| Dogs | Data available | Data available |

Note: The table summarizes qualitative findings from the referenced study, indicating which species exhibited the highest metabolic activity. nih.gov

Predicting in vivo human clearance from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE), presents significant challenges for compounds eliminated by glucuronidation. nih.govmanchester.ac.uk A consistent observation is that intrinsic clearance values generated from human liver microsomes tend to under-predict the actual in vivo hepatic clearance, often by a considerable margin. manchester.ac.uknih.gov

Several factors contribute to this discrepancy. The location of UGT enzymes within the endoplasmic reticulum creates diffusional barriers for substrates and the UDPGA co-substrate, a phenomenon known as latency. nih.gov While in vitro assays often use detergents to maximize enzyme activity, this may not fully replicate the cellular environment. nih.govnih.gov Even with activation, microsomal data often still underestimates in vivo clearance, suggesting other factors are at play. nih.gov Using intact hepatocytes can sometimes provide a better correlation than microsomes, but under-prediction can still occur. manchester.ac.uk These complexities make the direct extrapolation of in vitro tizoxanide glucuronidation kinetics to predict its in vivo clearance in humans challenging.

Modulation of Glucuronidation Activity

The activity of UGT enzymes responsible for tizoxanide glucuronidation can be modulated by other compounds, leading to potential drug-drug interactions. In vitro inhibition studies have shown that the glucuronidation of tizoxanide in human liver and intestinal microsomes can be inhibited in a dose-dependent manner. nih.gov Specifically, estradiol (B170435) and emodin (B1671224) have been identified as inhibitors of this metabolic pathway. nih.gov Emodin demonstrated a particularly strong inhibitory effect in intestinal microsomes. nih.gov Such interactions are important to consider, as co-administration of a drug with an inhibitor of its primary metabolic pathway can lead to altered exposure and response.

Inhibition and Induction Studies of Tizoxanide Glucuronidation

The enzymatic pathway of tizoxanide glucuronidation is susceptible to modulation by various chemical entities. Research has demonstrated that its formation can be significantly inhibited by certain compounds, affecting the metabolic rate of the parent molecule. While the induction of UGT enzymes by xenobiotics is a known phenomenon that can increase the metabolism of substrate drugs, specific studies detailing the induction of tizoxanide glucuronidation are not extensively documented in current literature. nih.govcriver.com

Inhibition studies, however, have provided specific insights. It has been shown that both estradiol and emodin can inhibit the glucuronidation of tizoxanide in human liver and intestinal microsomes. nih.gov This inhibition occurs in a dose-dependent manner, indicating that the concentration of the inhibiting substance directly influences the extent of the metabolic block. nih.gov Notably, the inhibitory effect of emodin was observed to be more potent in intestinal microsomes compared to liver microsomes. nih.gov

| Inhibiting Compound | Tissue/System Studied | Key Finding | Reference |

|---|---|---|---|

| Estradiol | Human Liver & Intestinal Microsomes | Inhibits TZX glucuronidation in a dose-dependent manner. | nih.gov |

| Emodin | Human Liver & Intestinal Microsomes | Inhibits TZX glucuronidation dose-dependently; shows stronger inhibition in intestinal microsomes. | nih.gov |

Role of Endogenous and Exogenous Compounds on UGT Activity

The activity of UGT enzymes, including those responsible for tizoxanide glucuronidation, can be modulated by both endogenous (originating from within the body) and exogenous (originating from outside the body) compounds. nih.govnih.gov These interactions can lead to significant alterations in drug metabolism.

Endogenous Compounds: The body's own substances can influence UGT activity. For instance, the steroid hormone estradiol serves as a specific example of an endogenous inhibitor of tizoxanide glucuronidation. nih.gov Other endogenous molecules, such as certain fatty acyl-CoAs and adenine-related compounds, have also been identified as modulators of UGTs, acting as activators or allosteric inhibitors, respectively. nih.gov

Exogenous Compounds: Substances introduced from external sources, such as drugs, dietary constituents, and environmental toxins, can act as potent inhibitors or inducers of UGTs. nih.govresearchgate.net Emodin, a natural compound found in plants like rhubarb, is a clear example of an exogenous substance that inhibits tizoxanide glucuronidation. nih.gov Furthermore, various non-steroidal anti-inflammatory drugs (NSAIDs) and dietary components, including flavonoids found in green tea and red wine, have been shown to impair the UGT-mediated conjugation of other substrates, highlighting the broad potential for such interactions. frontiersin.org

| Category | Compound | Effect on UGT Activity | Relevance to Tizoxanide |

|---|---|---|---|

| Endogenous | Estradiol | Inhibition | Directly inhibits Tizoxanide Glucuronidation. nih.gov |

| Endogenous | Fatty Acyl-CoAs | Activation | General UGT modulator. nih.gov |

| Exogenous | Emodin | Inhibition | Directly inhibits Tizoxanide Glucuronidation. nih.gov |

| Exogenous | NSAIDs | Inhibition | General UGT inhibitors. frontiersin.org |

| Exogenous | Dietary Flavonoids | Inhibition | General UGT inhibitors. frontiersin.org |

Biological Fate and Excretion Pathways of Glucuronide Metabolites

Following its formation, tizoxanide glucuronide undergoes transport and excretion as part of the body's detoxification process. The conjugation with glucuronic acid significantly increases the water solubility of the molecule, which is a critical step that facilitates its elimination from the body via aqueous routes such as urine and bile. criver.com

Studies involving the administration of radiocarbon-labelled nitazoxanide (B1678950) to healthy subjects have elucidated the primary excretion routes. The total radioactivity was eliminated predominantly in the feces (approximately 66.2% of the dose) and to a lesser extent in the urine (approximately 31.5% of the dose). researchgate.net Tizoxanide glucuronide was identified as the main metabolite present in human plasma, urine, and bile. researchgate.net Together, tizoxanide and its glucuronide conjugate accounted for about 15% of the total radioactivity excreted in the urine. researchgate.net

Analytical Methodologies for Tizoxanide D4 Glucuronide in Research

Role of Tizoxanide-D4 Glucuronide as an Internal Standard

In the realm of quantitative bioanalysis, particularly in studies involving the pharmacokinetics of the drug nitazoxanide (B1678950), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This compound, a deuterated form of the major metabolite of nitazoxanide, serves as an ideal internal standard for the quantification of tizoxanide (B1683187) and its glucuronide conjugate in biological matrices.

Application in Quantitative Bioanalysis using Mass Spectrometry

This compound is frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify tizoxanide and tizoxanide glucuronide in various biological samples, such as plasma. In a typical workflow, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to extraction procedures, such as protein precipitation, to isolate the analytes of interest.

During the LC-MS/MS analysis, both the native analytes (tizoxanide and tizoxanide glucuronide) and the internal standard (this compound) are monitored. The mass spectrometer is set to detect specific precursor-to-product ion transitions for each compound. For instance, a common transition for tizoxanide glucuronide is m/z 440 → m/z 264, while for tizoxanide it is m/z 264 → m/z 217. nih.govresearchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric approach effectively corrects for variations that may occur during sample preparation and analysis.

Benefits of Stable Isotope Labeling for Analytical Accuracy and Precision

The use of a stable isotope-labeled internal standard like this compound offers significant advantages in bioanalytical assays, leading to enhanced accuracy and precision. Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, this compound behaves similarly to the endogenous tizoxanide glucuronide throughout the entire analytical process.

This co-elution and similar ionization behavior in the mass spectrometer's ion source mean that any variations in sample extraction, recovery, matrix effects (ion suppression or enhancement), and instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of their signals remains constant, leading to a more accurate and precise quantification of the analyte. This is a significant improvement over using a structurally analogous internal standard, which may not perfectly mimic the behavior of the analyte. The use of stable isotope-labeled standards is thus a cornerstone of robust and reliable quantitative bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method is crucial for the accurate quantification of tizoxanide and its metabolites. This involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, selectivity, and reproducibility.

Chromatographic Separation Parameters for Glucuronides

The separation of tizoxanide and its more polar metabolite, tizoxanide glucuronide, is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A common choice for the stationary phase is a C18 column, which effectively retains the less polar tizoxanide while allowing for the timely elution of the more hydrophilic tizoxanide glucuronide.

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govresearchgate.net Ammonium formate (B1220265) buffer with a small amount of formic acid is frequently used to control the pH and improve the peak shape and ionization efficiency in the mass spectrometer. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both the polar glucuronide and the less polar aglycone are well-resolved and elute with sharp, symmetrical peaks. For highly polar compounds that are poorly retained by reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative, as it utilizes a polar stationary phase and a mobile phase with a high organic content to retain and separate polar analytes. chromatographyonline.comsigmaaldrich.comnih.govresearchgate.net

Table 1: Example Chromatographic Parameters for Tizoxanide and Tizoxanide Glucuronide Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | 5 mM Ammonium Formate with 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start with a low percentage of B, increasing to a high percentage over several minutes |

| Injection Volume | 5 µL |

This table presents a generalized set of parameters; specific conditions may vary based on the exact instrumentation and application.

Mass Spectrometric Detection Techniques for Metabolites

For the detection and quantification of tizoxanide and its glucuronide metabolite, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the instrument of choice. nih.govresearchgate.net This technique offers high selectivity and sensitivity, which is essential for measuring low concentrations of analytes in complex biological matrices.

Electrospray ionization (ESI) is a commonly used ionization source, and it can be operated in either positive or negative ion mode. The choice of polarity depends on the chemical nature of the analyte and which mode provides a better signal. In the MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to select a specific product ion, which is characteristic of the analyte. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the sample.

Table 2: Example Mass Spectrometric Parameters for Tizoxanide and Tizoxanide Glucuronide

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Tizoxanide | 264 | 217 | Positive/Negative |

| Tizoxanide Glucuronide | 440 | 264 | Positive/Negative |

The specific ionization mode and collision energies are optimized during method development.

Diagnostic Fragmentation Patterns in Glucuronide Analysis

A key feature in the mass spectrometric analysis of glucuronide conjugates is their characteristic fragmentation pattern. Upon collision-induced dissociation in the mass spectrometer, glucuronides typically undergo a neutral loss of the glucuronic acid moiety, which has a mass of 176 Da. nih.govuab.eduuab.edu This neutral loss is a diagnostic marker for the presence of a glucuronide conjugate.

In the case of tizoxanide glucuronide, the precursor ion at m/z 440 fragments to produce a product ion at m/z 264. nih.govresearchgate.net This corresponds to the loss of the 176 Da glucuronide group, leaving the protonated tizoxanide molecule as the product ion. This specific transition (440 → 264) is therefore highly indicative of tizoxanide glucuronide and is used for its selective detection and quantification in MRM experiments. The further fragmentation of the resulting tizoxanide ion (m/z 264) can also be monitored to provide additional structural confirmation.

Bioanalytical Method Validation Principles for Metabolites

Bioanalytical method validation provides a high degree of assurance that a method will consistently yield accurate and precise results for the concentration of an analyte in a biological sample. For metabolites like this compound, this process adheres to stringent guidelines set by regulatory bodies to ensure data integrity. europa.eu The validation process encompasses several key parameters designed to evaluate the method's performance.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is unequivocally from the intended analyte. In the context of this compound analysis, the method must be able to distinguish it from:

Endogenous components in the biological matrix (e.g., plasma, urine).

The parent compound, Tizoxanide-D4.

The non-deuterated metabolite, Tizoxanide glucuronide.

Other potential metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique that provides high specificity through the use of Multiple Reaction Monitoring (MRM). In a validated method for the simultaneous analysis of Tizoxanide and its primary metabolite Tizoxanide glucuronide, specific precursor-to-product ion transitions are used for quantification. nih.gov For Tizoxanide glucuronide, the transition monitored is typically m/z 440 → m/z 264. nih.gov For its deuterated analog, this compound, a specific transition (e.g., m/z 444 → m/z 268) would be selected to ensure no interference from the non-labeled form.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the span of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), over which the method is shown to be accurate, precise, and linear.

For the analysis of Tizoxanide glucuronide in mouse plasma, a validated LC-MS/MS method demonstrated linearity over a concentration range of 5.0 ng/mL to 1000.0 ng/mL. nih.gov A similar range would be established for this compound. Calibration curves are generated by plotting the instrument response versus the known concentration of calibration standards, and a linear regression analysis is applied. A correlation coefficient (R²) of greater than 0.99 is generally required to demonstrate strong linearity. nih.gov

Table 1: Example Calibration Range for Tizoxanide Glucuronide Analysis

| Parameter | Value |

|---|---|

| Analyte | Tizoxanide Glucuronide |

| Matrix | Mouse Plasma |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000.0 ng/mL |

| Regression Model | Linear |

| Correlation Coefficient (R²) | >0.99 |

Data derived from a study on the non-deuterated Tizoxanide glucuronide. nih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. Both are evaluated at multiple concentration levels, typically LLOQ, low, medium, and high-quality control (QC) samples.

Validation guidelines generally require the accuracy to be within ±15% of the nominal value (±20% at the LLOQ). europa.eu Precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eu In a study quantifying Tizoxanide glucuronide, the intra- and inter-day precision and accuracy of QC samples exhibited an RSD of less than 13.2%, which is well within the acceptable limits. nih.gov A similar level of performance would be required for a validated method for this compound.

Table 2: Intra-day and Inter-day Precision and Accuracy for Tizoxanide Glucuronide

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 10.0 | < 13.2% | Within ± 15% | < 13.2% | Within ± 15% |

| Medium | 100.0 | < 13.2% | Within ± 15% | < 13.2% | Within ± 15% |

| High | 800.0 | < 13.2% | Within ± 15% | < 13.2% | Within ± 15% |

This table represents typical acceptance criteria and reported findings for the non-deuterated Tizoxanide glucuronide, which would be applicable to this compound method validation. nih.gov

The matrix effect is the suppression or enhancement of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological sample. nih.govnih.gov It is a significant concern in LC-MS/MS-based bioanalysis as it can adversely affect reproducibility and accuracy.

Evaluation of the matrix effect is a critical part of method validation. This is often done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard, such as Tizoxanide-D4 for the analysis of Tizoxanide, can help to compensate for matrix effects, as the internal standard is expected to be affected similarly to the analyte. When analyzing this compound itself, a different internal standard would be necessary. Methods developed for its non-deuterated analog have been optimized to be robust and demonstrate minimal impact from matrix effects across various biological matrices. nih.govnih.govresearchgate.net

Application in Preclinical Sample Analysis

A fully validated bioanalytical method for this compound would be applicable in preclinical research, particularly in pharmacokinetic studies. While Tizoxanide-D4 is typically used as an internal standard for the quantification of Tizoxanide, the ability to measure its glucuronide metabolite could be important in specific research contexts. For instance, it could be used to investigate whether the internal standard undergoes metabolism in a manner that could potentially interfere with the accurate quantification of the analyte's metabolite, Tizoxanide glucuronide.

A rapid and specific LC-MS/MS method has been successfully developed and applied for the simultaneous quantification of Tizoxanide and Tizoxanide glucuronide in mouse plasma samples following the administration of the parent drug, Nitazoxanide. nih.gov This method utilized a simple protein precipitation for sample extraction from a small plasma volume (50 μL), demonstrating its suitability for preclinical studies where sample volume may be limited. nih.gov A validated method for this compound would be similarly applied to analyze samples from preclinical models, providing valuable data on the metabolic fate of the deuterated internal standard.

Preclinical Investigation of Tizoxanide Glucuronide in Biological Systems

In Vitro Studies in Cell-Based Models

Characterization in Enterocytic Cell Lines (e.g., HCT-8 cells)

Preclinical in vitro studies have utilized the human ileocecal adenocarcinoma cell line, HCT-8, to model the intestinal environment and investigate the activity of tizoxanide (B1683187) glucuronide against the protozoan parasite Cryptosporidium parvum. In these cell-based models, tizoxanide glucuronide has been shown to be a potent inhibitor of the parasite's development.

Evaluation of Biological Activity in Parasite Development Models (mechanistic perspective)

The biological activity of tizoxanide glucuronide has been evaluated from a mechanistic perspective in parasite development models. Studies have demonstrated that this metabolite of nitazoxanide (B1678950) is cell-permeable and can effectively inhibit the asexual and sexual stages of C. parvum development within HCT-8 cells. The inhibitory effects on different life cycle stages of the parasite have been quantified, revealing varying levels of sensitivity.

| Parasite Stage | MIC50 (µg/mL) |

| Asexual and Sexual Stages | 2.2 |

| Sporozoite Stage | 45.2 |

| Asexual Stages | 11.7 |

| Sexual Stages | 2.8 |

This table displays the 50% minimal inhibitory concentration (MIC50) of tizoxanide glucuronide against various developmental stages of Cryptosporidium parvum in HCT-8 cells.

In Vivo Animal Studies for Metabolic Profiling (excluding human safety/efficacy)

While specific in vivo studies on Tizoxanide-D4 glucuronide are not documented, extensive research has been conducted on the metabolic profiling of its parent compound, nitazoxanide, in various animal models. These studies have consistently identified tizoxanide glucuronide as a major metabolite.

Metabolite Identification and Quantification in Animal Tissues and Biofluids

Following the administration of nitazoxanide to animals, tizoxanide glucuronide has been identified and quantified in various biological samples. Glucuronidation represents a primary metabolic pathway for tizoxanide in species such as rats and pigs. In chickens, however, sulfation appears to be a more dominant metabolic route. The formation of tizoxanide glucuronide occurs in the liver and small intestine.

Preclinical Pharmacokinetic Research of Metabolite Exposure (e.g., AUC, Cmax in animals, not dosage)

Preclinical pharmacokinetic studies in animal models have characterized the exposure of tizoxanide and its glucuronide metabolite. In goats, for instance, after oral administration of nitazoxanide, the plasma concentration-time profile of tizoxanide is significantly altered following enzymatic hydrolysis with β-glucuronidase, which converts tizoxanide glucuronide back to tizoxanide. This indicates a substantial circulation of the glucuronidated metabolite. The pharmacokinetic parameters for total tizoxanide (including that released from the glucuronide) showed an increased area under the curve (AUC) and maximum concentration (Cmax) compared to free tizoxanide.

| Animal Model | Parameter | Value (Total Tizoxanide) | Value (Free Tizoxanide) |

| Goat | Cmax (µg/mL) | Increased | 2.56 ± 0.25 |

| Goat | AUC ((µg/mL)·h) | Increased | 27.40 ± 1.54 |

This table compares the pharmacokinetic parameters of free tizoxanide and total tizoxanide (after hydrolysis of tizoxanide glucuronide) in goats following oral administration of nitazoxanide.

Advanced Research Applications and Future Directions

Role in Metabolomics and Isotope Tracing Studies

Tizoxanide-D4 glucuronide, as a deuterium-labeled version of a key metabolite, is pivotal in metabolomics and isotope tracing studies. The parent drug, nitazoxanide (B1678950), is rapidly hydrolyzed to its active metabolite, tizoxanide (B1683187), which is then primarily eliminated through glucuronidation to form tizoxanide glucuronide. nih.govwikipedia.org The presence of four deuterium (B1214612) atoms (D4) in this compound makes it an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In metabolomic studies, the goal is to accurately quantify endogenous and exogenous substances in biological matrices. Isotope tracing, a key technique in this field, utilizes isotopically labeled compounds to track the metabolic fate of a molecule. The use of a stable isotope-labeled internal standard like Tizoxanide-D4 is crucial because it behaves almost identically to the unlabeled analyte (Tizoxanide glucuronide) during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.govresearchgate.net This co-elution and similar ionization behavior correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target metabolite in complex biological samples such as plasma and urine. nih.govnih.gov

The application of deuterated standards like this compound allows researchers to overcome matrix effects, which are a common source of error in bioanalysis. This enhanced analytical rigor is essential for reliable pharmacokinetic and metabolic profiling. nih.gov

Table 1: Application of Tizoxanide-D4 Analogs in Analytical Methods

| Compound | Application | Analytical Technique | Benefit |

|---|---|---|---|

| Tizoxanide-D4 | Internal Standard | LC-MS/MS | Optimizes compound-specific and source-specific parameters for accurate quantification of Tizoxanide. nih.gov |

Contribution to Drug Discovery and Development Research (General Concepts)

The use of deuterated compounds, such as this compound, contributes significantly to general drug discovery and development research. The strategic replacement of hydrogen with deuterium, a stable isotope, is a technique known as "deuteration" or "isotopic substitution". researchgate.netnih.gov This subtle structural change can profoundly alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect. researchgate.net

In drug discovery, deuteration can be employed to:

Improve Pharmacokinetic Profiles: By slowing the rate of metabolic reactions that involve breaking a carbon-hydrogen bond, deuteration can increase a drug's half-life and exposure in the body. This could potentially lead to reduced dosing frequency and improved patient compliance. nih.gov

Reduce Toxic Metabolites: If a specific metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of that metabolism can shift the process towards other, safer pathways (metabolic shunting). nih.gov

Enhance Efficacy and Safety: An improved pharmacokinetic and toxicity profile can translate into better efficacy and a more favorable safety margin for a new drug candidate. nih.gov

While this compound itself is primarily used as an analytical tool, the principles of its creation are central to the "deuterium switch" approach in drug development. nih.gov This involves creating deuterated versions of existing drugs to develop new chemical entities with potentially superior properties. The successful development and FDA approval of drugs like deutetrabenazine have validated this strategy, paving the way for broader applications of deuteration in creating novel therapeutics. nih.gov

Development of Novel Glucuronide Reference Standards

This compound serves as a critical reference standard in analytical chemistry. axios-research.com The availability of well-characterized reference standards is a prerequisite for the validation of bioanalytical methods, which are essential throughout the drug development process. nih.gov These standards are necessary for developing and validating assays that accurately measure the concentrations of drugs and their metabolites in biological fluids. nih.govnih.gov

The synthesis of glucuronide metabolites, which are often more polar and challenging to isolate than the parent drug, is a crucial step in creating these standards. nih.govhyphadiscovery.com Methods for producing these standards include:

Biosynthesis: Using enzymatic systems, such as liver microsomes from various species (human, rat, dog) or recombinant UDP-glucuronosyltransferase (UGT) enzymes, to produce milligram quantities of the desired glucuronide. nih.govnih.gov

Chemical Synthesis: Employing chemical reactions, such as the Koenigs-Knorr reaction, to conjugate glucuronic acid to the parent molecule. nih.gov

Microbial Biotransformation: Utilizing microorganisms to perform the glucuronidation reaction, which can be a scalable method. hyphadiscovery.com

These synthesized standards, including isotopically labeled versions like this compound, are used for method development, validation, and as quality control materials in clinical and preclinical studies. axios-research.comnih.gov The FDA guidance emphasizes the importance of early human metabolite profiling, making the timely availability of such standards more critical than ever. hyphadiscovery.com

Table 2: Methods for Glucuronide Standard Synthesis

| Synthesis Method | Description | Example Application |

|---|---|---|

| Biosynthesis | Use of liver microsomes or recombinant enzymes to catalyze glucuronidation. | Production of propofol (B549288) glucuronide and ethinylestradiol glucuronide using human liver microsomes. nih.gov |

| Chemical Synthesis | Multi-step chemical reactions to attach a glucuronic acid moiety. | Efficient synthesis of the O-aryl glucuronide of tizoxanide. nih.gov |

Emerging Research Avenues for Glucuronide Conjugates in Xenobiotic Metabolism

The study of glucuronide conjugates is a dynamic field within xenobiotic metabolism, with several emerging research avenues. Glucuronidation, catalyzed by UGT enzymes, is a major Phase II metabolic pathway that facilitates the detoxification and excretion of a vast array of foreign compounds (xenobiotics), including drugs and environmental toxins. nih.govuef.fiwikipedia.org

Future research is likely to focus on:

Personalized Medicine: Investigating how genetic variations (polymorphisms) in UGT enzymes affect an individual's ability to metabolize specific drugs. ijpcbs.com This could help predict adverse drug reactions and tailor treatments to a patient's genetic makeup.

Role of Specific UGT Isoforms: While the general role of glucuronidation is well-established, the specific contributions of individual UGT isoforms (e.g., UGT1A and UGT2B families) in metabolizing new chemical entities are often unclear. nih.govresearchgate.net Research using tools like knockout mouse models (e.g., ΔUgt2 mice) can help delineate the precise roles of these enzyme families in vivo. nih.gov

Glucuronides as Biomarkers: Exploring the potential of specific glucuronide metabolite profiles as prognostic or diagnostic biomarkers for diseases. bournemouth.ac.uk Altered glucuronidation patterns may reflect disease states or exposure to environmental toxins, offering new avenues for early detection. bournemouth.ac.uk

The continued development of analytical tools and biological models will further illuminate the intricate role of glucuronidation in protecting the body from foreign substances and how this process can be modulated for therapeutic benefit.

Q & A

Q. Table 1. Optimized LC-MS/MS Parameters for this compound

Q. Table 2. Key Considerations for In Vivo Glucuronide Studies

| Factor | Recommendation | Reference |

|---|---|---|

| Species Selection | Humanized UGT mice for translational relevance | |

| Sample Normalization | Urinary creatinine correction | |

| Transporter Inhibition | Probenecid (MRP2/BCRP inhibitor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.